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NTA Experimental Protocols

A successful NTA experiment depends on proper sample preparation and instrument operation. Here are

detailed methodologies for key steps.

Protocol Step Key Details Purpose & Notes

EV Isolation Centrifuge plasma at 3,000 × g for 15 min;
add exosome isolation reagent; incubate on

ice for 30 min; centrifuge at 3,000 × g for 10
min [1].

Removes cellular debris and
precipitates EVs. The pellet may

appear beige or white.

EV
Purification

Use a purification column; wash with buffer;
load sample (up to 4 mg total protein); mix on

a rotator for ≤5 min; elute via centrifugation
[1].

Increases sample purity by removing
contaminating proteins.

Sample
Dilution

Dilute in particle-free PBS (e.g., Plasma:
1:100 to 1:2,000; Serum: 1:500; Platelet

Releasate: 1:20 to 1:50) [2].

Achieves ideal particle concentration
for analysis (20-100 particles per

frame).
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Protocol Step Key Details Purpose & Notes

Cuvette
Preparation

Handle with gloves; use magnetic jig and stir
bar; slowly pipette 400-500 μL diluted sample;

avoid bubbles; measure blank (PBS) first [1].

Prevents contamination and ensures
accurate laser reading. Blank

concentration should be low.

Data
Acquisition

Use constant flow conditions (e.g., flow rate

50); capture sufficient video replicates (e.g.,
15-25 videos of 60s each) [2].

Increasing replicates significantly

improves measurement precision,
especially for 50-120 nm particles [2].

NTA Workflow and Data Analysis

The following diagram, generated using Graphviz, illustrates the core NTA workflow and the subsequent

data analysis pathway for exosome characterization.
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Sample Prep & Loading

NTA Instrument Operation

Start NTA Experiment
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Record Videos
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Results Output
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NTA Workflow for Exosome Analysis

Frequently Asked Questions & Troubleshooting

Here are solutions to common NTA issues, with key parameters summarized in the table below.
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Problem Possible Causes Solutions & Best Practices

High Background
Noise

Contaminated PBS or dirty
cuvette.

Always measure a blank first; its concentration
should be low (e.g., <9 x 10⁶ particles/mL) [1].

Low Particle Count Over-dilution or inefficient
EV isolation.

Re-optimize dilution factor; ensure EV isolation
protocol is followed precisely [1] [2].

Poor Measurement
Precision

Insufficient number of video
replicates.

Increase video replicates. Capture 15-25
videos of 60s each to reduce variance and

improve confidence in concentration
measurements [2].

Results Disagree
with Other Methods

NTA detects a different
particle population (e.g.,

non-EV particles).

Use complementary methods (e.g., TEM) for
validation; report isolation method and settings

for cross-lab comparison [1] [3].

Data Analysis and Statistical Precision

Understanding and improving the precision of your NTA data is crucial for rigorous science. The following

diagram outlines the recommended process for ensuring data reliability.
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Concentration per Bin
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Pathway to Improve NTA Measurement Precision

The statistical approach for improving precision involves:

Increasing Video Replicates: Studies show that increasing from 5 to 25 video replicates significantly
reduces the overall variance (Root Mean Square Error) in particle concentration measurements for

biofluids like plasma, serum, and platelet releasate [2].
Quantifying Precision: Precision can be quantified using the Relative Standard Error (RSE). The

formula is: RSE = (s / √n) / c̄ * 100, where s is the standard deviation, n is the number of
video replicates, and c̄ is the mean concentration [2]. A lower RSE indicates higher precision.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s590367?utm_src=pdf-body-img
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2017.00068/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2017.00068/full
https://www.smolecule.com/products/s590367?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Application: This protocol is particularly useful for obtaining high-precision quantitation of vesicles in

the 50-120 nm size range, which is critical for exosome studies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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